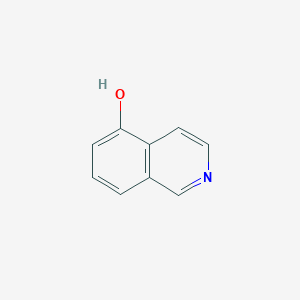

Isoquinolin-5-ol

描述

Historical Context and Discovery within Isoquinoline (B145761) Chemistry

The history of isoquinoline chemistry dates back to 1885 when isoquinoline was first isolated from coal tar. wikipedia.orgthieme-connect.de This discovery paved the way for the exploration of a vast number of related compounds. While the specific historical details of the initial synthesis or isolation of 5-hydroxyisoquinoline are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader investigation of isoquinoline derivatives. Early research into isoquinoline chemistry was significantly driven by the desire to understand the structure and properties of naturally occurring isoquinoline alkaloids, such as morphine and papaverine, which had been isolated from the opium poppy. thieme-connect.denumberanalytics.comwikipedia.org The development of synthetic methods for isoquinoline and its derivatives, like the Pomeranz–Fritsch reaction, further enabled chemists to create a wide array of substituted isoquinolines, including hydroxylated variants like 5-hydroxyisoquinoline. wikipedia.org The study of such compounds has been crucial in advancing the field of heterocyclic chemistry.

Relevance and Significance in Contemporary Chemical and Biochemical Sciences

In modern chemical and biochemical research, 5-hydroxyisoquinoline has emerged as a versatile and valuable molecule. chemimpex.com Its significance stems from its role as a key intermediate and building block in the synthesis of more complex molecules with important biological activities. chemimpex.comresearchgate.net The presence of the hydroxyl group enhances its reactivity, allowing for a variety of chemical modifications. chemimpex.com

Researchers have utilized 5-hydroxyisoquinoline in several key areas:

Medicinal Chemistry: The isoquinoline nucleus is a common feature in many pharmacologically active compounds. theamericanjournals.comrsc.org 5-Hydroxyisoquinoline serves as a precursor for the synthesis of novel drug candidates. chemimpex.com For instance, it has been used in the development of potential treatments for neurological disorders and as a component in the synthesis of compounds with anti-cancer and anti-inflammatory properties. chemimpex.com It has also been investigated in the synthesis of potential amebicides. acs.org

Organic Synthesis: The compound is a versatile reagent in organic synthesis, participating in reactions such as O-alkylation to create functionalized derivatives. iau.ir Its structure has been incorporated into more complex molecular frameworks, demonstrating its utility as a foundational component. researchgate.netresearchgate.net

Biochemical Probes: 5-Hydroxyisoquinoline and its derivatives are used to study biological processes. For example, it has been incorporated into fluorescent sensors for the detection of metal ions. researchgate.net Certain derivatives have been studied as inhibitors of enzymes like IκB kinase-β (IKK-β), which is involved in inflammatory pathways. acs.org

The physical and chemical properties of 5-hydroxyisoquinoline are well-characterized, facilitating its use in various research applications.

Table 1: Physicochemical Properties of 5-Hydroxyisoquinoline

| Property | Value |

|---|---|

| CAS Number | 2439-04-5 |

| Molecular Formula | C9H7NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | White to gray to brown crystalline powder. chemimpex.com |

| Melting Point | 220 °C. chemimpex.com |

| Purity | ≥ 96% (GC). chemimpex.com |

This table is interactive. Click on the headers to sort.

Position of 5-Hydroxyisoquinoline within the Broader Isoquinoline Alkaloid Family

Isoquinoline alkaloids represent a large and diverse group of naturally occurring compounds, with over 2500 known examples. wikipedia.org These alkaloids are primarily found in plants of families such as Papaveraceae, Berberidaceae, and Ranunculaceae. wikipedia.orgtheamericanjournals.com They are biosynthesized in plants from the amino acid tyrosine. kegg.jpnih.govgenome.jp

Isoquinoline alkaloids are classified into several subgroups based on their chemical structure. numberanalytics.comtheamericanjournals.commdpi.com Major classes include:

Simple isoquinolines

Benzylisoquinolines

Aporphines

Protoberberines

Phthalideisoquinolines

Morphinans

5-Hydroxyisoquinoline itself is considered a simple isoquinoline . rsc.org While not a complex alkaloid found directly in nature in the same abundance as morphine or berberine (B55584), its basic isoquinoline skeleton places it at the root of this family. The structural simplicity and reactivity of 5-hydroxyisoquinoline make it a valuable synthetic precursor for constructing more elaborate isoquinoline alkaloid frameworks. For example, the core structure can be elaborated through various chemical reactions to build the more complex systems found in other classes of isoquinoline alkaloids. thieme-connect.com Therefore, while it may not be a prominent natural product itself, its position as a fundamental building block is crucial for the synthetic and medicinal chemistry of the entire isoquinoline alkaloid family. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

isoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNXUYRHPXGSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901677 | |

| Record name | NoName_813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-04-5 | |

| Record name | 5-Hydroxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoquinolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Hydroxyisoquinoline and Its Derivatives

De Novo Synthesis Approaches for the 5-Hydroxyisoquinoline Core

The foundational structure of 5-hydroxyisoquinoline can be assembled through several key synthetic routes. These methods often involve intricate multi-step processes to build the heterocyclic ring system from simpler precursors.

Nitrosation, Reduction, and Oxidation Pathways

A notable method for the synthesis of the 5,8-isoquinolinedione structure, a derivative of 5-hydroxyisoquinoline, involves a sequence of nitrosation, reduction, and oxidation. researchgate.netthieme-connect.de This process begins with the nitrosation of 5-hydroxyisoquinoline at the C-8 position. researchgate.netthieme-connect.de The resulting nitroso group is then reduced to an amino group, yielding 5-hydroxy-8-aminoisoquinoline. researchgate.net Subsequent oxidation of this intermediate produces the desired 5,8-isoquinolinedione. researchgate.netthieme-connect.de

Ionic Hydrogenation in Superacid Medium

The use of superacidic conditions facilitates the selective ionic hydrogenation of the carbocyclic ring of 5-hydroxyisoquinoline. nih.govlookchem.comlookchem.com In a superacid medium, such as a mixture of trifluoromethanesulfonic acid (CF3SO3H) and antimony pentafluoride (SbF5), 5-hydroxyisoquinoline forms N,C-diprotonated dications. nih.govlookchem.comlookchem.com These activated intermediates then react with a hydrogen source, like cyclohexane, in the presence of a catalyst such as aluminum chloride, to selectively hydrogenate the benzene (B151609) ring, yielding 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. nih.govlookchem.comlookchem.com This method provides a pathway to partially saturated isoquinoline (B145761) systems. lookchem.com

| Reactant | Reagents | Product | Reference |

| 5-Hydroxyisoquinoline | CF3SO3H-SbF5, Cyclohexane, AlCl3 | 5,6,7,8-Tetrahydroisoquinoline derivative | nih.govlookchem.comlookchem.com |

Photo-oxidation Methodologies

Photo-oxidation presents an alternative strategy for the modification of isoquinoline derivatives. While direct photo-oxidation of 5-hydroxyisoquinoline itself is not extensively detailed in the provided context, related photo-induced reactions on similar heterocyclic systems suggest its potential applicability. For instance, photolytic deoxygenation has been employed in the synthesis of DNA analogues containing modified sugar units, indicating the utility of photochemical methods in complex molecule synthesis. acs.org Further research into the direct photo-oxidation of 5-hydroxyisoquinoline could reveal novel synthetic pathways.

Derivatization Strategies for 5-Hydroxyisoquinoline

The inherent reactivity of the 5-hydroxyisoquinoline scaffold, particularly the hydroxyl group, allows for a wide range of derivatization reactions. chemimpex.com These modifications are crucial for tuning the molecule's properties for various applications, including in medicinal chemistry. chemimpex.com

Functionalization via the Hydroxyl Group

The hydroxyl group at the 5-position is a key site for functionalization, enhancing the molecule's reactivity and allowing for the introduction of diverse chemical moieties. chemimpex.com This functional group can participate in various reactions, enabling the synthesis of a wide array of derivatives. chemimpex.com For example, the hydroxyl group can direct electrophilic substitution reactions and can be converted into other functional groups to expand the synthetic possibilities.

Alkylation and Acylation Reactions

Alkylation and acylation are common and effective methods for derivatizing the hydroxyl group of 5-hydroxyisoquinoline. chemimpex.comdntb.gov.ua These reactions involve the attachment of alkyl or acyl groups, respectively, to the oxygen atom of the hydroxyl group. Such modifications can significantly alter the electronic and steric properties of the molecule, which is a key strategy in the development of new compounds with specific biological activities. chemimpex.com

| Reaction Type | Reagent Type | Functional Group Modified | Reference |

| Alkylation | Alkylating agents | Hydroxyl group | chemimpex.com |

| Acylation | Acylating agents | Hydroxyl group | chemimpex.comdntb.gov.ua |

Aminated and Halogenated Derivative Synthesis

The synthesis of aminated and halogenated derivatives of 5-hydroxyisoquinoline often involves multi-step procedures starting from the parent molecule or its precursors. For instance, the synthesis of 4-amino-8-methylquinolines substituted with a hydroxy group at the 5-position can be achieved through a six-step procedure starting from commercially available anilines. nih.gov

A common strategy for introducing amino groups is the Hartwig-Buchwald amination reaction. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-N bonds. For example, 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives have been synthesized via this method. Subsequent reduction of these compounds can yield 5-(N-substituted-anilino)-8-hydroxyquinolines. ias.ac.in The choice of the palladium/ligand system is crucial for the reaction's efficiency and depends on the steric and electronic properties of the substrates. ias.ac.in

Halogenation of the isoquinoline scaffold can be achieved through various methods. For example, direct electrophilic chlorination of 5-bromoisoquinoline (B27571) using N-chlorosuccinimide (NCS) in concentrated sulfuric acid has been reported to produce 8-chloroisoquinoline (B135129) with high yield. Enzymatic halogenation is also a potential route for producing halogenated derivatives, drawing parallels from the biosynthesis of other halogenated alkaloids. frontiersin.org

Synthesis of Substituted Aminomethyl Tetrahydroisoquinolines from 5-Hydroxyisoquinoline

The synthesis of substituted aminomethyl tetrahydroisoquinolines from 5-hydroxyisoquinoline is a multi-step process that often involves the initial reduction of the isoquinoline ring system. A reported synthesis of ten different substituted aminomethylene tetrahydroisoquinolines started from 5-hydroxyisoquinoline and proceeded through an eight-step sequence. researchgate.net A key intermediate in this process is N-Boc-tetrahydroisoquinoline-5-carboxaldehyde, which is then subjected to reductive amination to introduce the substituted aminomethyl group. researchgate.net

The general pathway involves:

Protection of the hydroxyl and amino groups.

Reduction of the isoquinoline ring to a tetrahydroisoquinoline.

Functionalization at the 5-position to introduce a carboxaldehyde group.

Reductive amination of the aldehyde with a suitable amine to form the desired substituted aminomethyl tetrahydroisoquinoline. researchgate.net

This synthetic route allows for the introduction of a variety of substituents on the amino group, providing access to a library of compounds. researchgate.net

Synthesis of 5,8-Isoquinolinedione from 5-Hydroxyisoquinoline

A straightforward and efficient method for the synthesis of 5,8-isoquinolinedione from 5-hydroxyisoquinoline has been developed. tandfonline.com This procedure involves a three-step sequence:

Nitrosation: 5-hydroxyisoquinoline is treated with a nitrosating agent at the C-8 position to yield 5-hydroxy-8-nitrosoisoquinoline. tandfonline.com

Reduction: The nitroso group is then reduced to an amino group, forming 5-hydroxy-8-aminoisoquinoline. tandfonline.com

Oxidation: Finally, the resulting aminophenol is oxidized to afford 5,8-isoquinolinedione. tandfonline.com

This method provides a more consistent and less tedious alternative to previous syntheses that started from 5,8-diaminoisoquinoline. tandfonline.com Another reported synthesis involves the cooling of a solution of 5-hydroxyisoquinoline in acetonitrile (B52724) under a nitrogen atmosphere. nih.gov

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitrosation | Nitrosating agent | 5-Hydroxy-8-nitrosoisoquinoline |

| 2 | Reduction | Reducing agent | 5-Hydroxy-8-aminoisoquinoline |

| 3 | Oxidation | Oxidizing agent (e.g., Ferric chloride) | 5,8-Isoquinolinedione |

Catalytic and Mechanistic Aspects in 5-Hydroxyisoquinoline Synthesis

Role of Superacid Media in Protonation and Reactivity

In superacid media, such as a mixture of trifluoromethanesulfonic acid (CF3SO3H) and antimony pentafluoride (SbF5), 5-hydroxyisoquinoline undergoes N,C-diprotonation to form a dication. nih.govacs.org This diprotonated species exhibits enhanced reactivity compared to its monoprotonated form. acs.org The protonation occurs on both the nitrogen atom and a carbon atom of the ring system. acs.org NMR studies have confirmed the formation of these N,C-diprotonated dications. acs.org This increased electrophilicity is a key factor in driving subsequent reactions. acs.org

Electrophilic Activation Mechanisms

The formation of the N,C-diprotonated dication of 5-hydroxyisoquinoline in superacid media is a prime example of superelectrophilic activation. nih.govacs.org The protonated nitrogen atom acts as a strong electron-withdrawing group, which significantly increases the electrophilicity of the aromatic ring system. acs.org This heightened electrophilicity makes the dication susceptible to attack by weak nucleophiles. nih.govacs.org This principle of superelectrophilic activation is not unique to 5-hydroxyisoquinoline and has been observed in related hydroxyquinolines as well. acs.org

Condensation Reactions with Aromatic Systems

The construction of the isoquinoline skeleton, including that of 5-hydroxyisoquinoline and its derivatives, frequently relies on intramolecular cyclization reactions where an aromatic ring acts as the nucleophile. These condensation reactions are fundamental in heterocyclic chemistry and provide versatile pathways to the core isoquinoline structure. Key strategies such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions exemplify this approach, each employing a different set of precursors and conditions to achieve the desired cyclization onto an aromatic system.

The success of these reactions often hinges on the electronic properties of the aromatic ring. The presence of electron-donating groups, such as hydroxyl or alkoxy moieties, on the benzene ring enhances its nucleophilicity, thereby facilitating the electrophilic aromatic substitution that closes the heterocyclic ring. organic-chemistry.orgnrochemistry.com

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. nrochemistry.comwikipedia.org The reaction is typically promoted by a dehydrating acidic agent, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgnih.gov The process involves the activation of the amide carbonyl group, followed by an intramolecular electrophilic attack from the activated intermediate onto the electron-rich aromatic ring. The resulting 3,4-dihydroisoquinolines can be subsequently dehydrogenated to furnish the fully aromatic isoquinoline ring system. nrochemistry.com

The mechanism can proceed through two main pathways depending on the reaction conditions: one involving a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate. nrochemistry.comwikipedia.org For the reaction to be effective, the aromatic ring must be sufficiently activated by electron-donating substituents, making this method particularly suitable for synthesizing hydroxylated isoquinoline precursors. organic-chemistry.orgnrochemistry.com For instance, the cyclization of N-(5-benzyloxy-3,4-dimethoxyphenethyl)-2-(3-benzyloxy-4-methoxyphenyl)acetamide using this method yields a mixture of dihydroisoquinolines, which are then converted to the corresponding 8-hydroxy- and 6-hydroxy-tetrahydroisoquinoline derivatives. jst.go.jp

Table 1: Examples of the Bischler-Napieralski Reaction

| Starting Amide | Reagent | Product | Reference |

|---|---|---|---|

| β-phenethylamides | POCl₃, P₂O₅ | 3,4-Dihydroisoquinolines | organic-chemistry.orgwikipedia.org |

| N-Phenethylbenzamide | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), 2-Chloropyridine | 1-Phenyl-3,4-dihydroisoquinoline | nih.gov |

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline ring system. wikipedia.org This method involves the condensation of a benzaldehyde (B42025) derivative with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), which then undergoes acid-catalyzed cyclization to yield the isoquinoline. wikipedia.orgthermofisher.com Strong acids such as sulfuric acid are traditionally used, though Lewis acids have also been employed. wikipedia.org

A key advantage of the Pomeranz-Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that may be challenging to access through other methods. organicreactions.org The reaction proceeds by forming an intermediate that cyclizes onto the aromatic ring, followed by the elimination of alcohol molecules to achieve aromatization. wikipedia.org Modifications of this reaction are common, such as the Schlittler-Muller modification, which condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to yield C1-substituted isoquinolines. thermofisher.com The synthesis of 8-benzyloxy-1-cyanoisoquinoline, a precursor for 8-hydroxyisoquinoline derivatives, has been achieved using a modified Pomeranz-Fritsch approach, demonstrating its utility in preparing functionalized isoquinolines. clockss.org

Table 2: Overview of the Pomeranz-Fritsch Reaction

| Aromatic Precursor | Amine Precursor | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzaldehyde | 2,2-Diethoxyethylamine | Concentrated H₂SO₄ | Isoquinoline | thermofisher.com |

| Substituted Benzaldehydes | Aminoacetaldehyde dialkyl acetals | Acid catalyst (e.g., H₂SO₄, TFA) | Substituted Isoquinolines | wikipedia.org |

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, which, after cyclization, forms a tetrahydroisoquinoline. wikipedia.org The reaction is typically catalyzed by acid, which facilitates the formation of an electrophilic iminium ion from the initial Schiff base. wikipedia.orgyoutube.com This iminium ion is then attacked by the nucleophilic aromatic ring to close the six-membered ring. youtube.com

Compared to other isoquinoline syntheses, the Pictet-Spengler reaction often proceeds under milder conditions, especially when the aromatic ring is highly activated, such as in tryptophan or dopamine (B1211576) derivatives. wikipedia.orgnih.gov While it directly produces tetrahydroisoquinolines, these can be subsequently oxidized to the corresponding isoquinolines. The versatility of the reaction allows for the synthesis of a wide array of substituted products. For instance, using N-acyliminium ions, which are highly electrophilic, allows for the cyclization to occur even with less activated aromatic systems under mild conditions. wikipedia.org

Table 3: Examples of the Pictet-Spengler Reaction

| β-Arylethylamine | Carbonyl Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Phenethylamine | Dimethoxymethane | Hydrochloric acid | Tetrahydroisoquinoline | wikipedia.org |

| Dopamine | 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) enzyme | 6,7-Dihydroxy-tetrahydroisoquinoline derivative | nih.gov |

Advanced Spectroscopic Characterization and Elucidation of 5 Hydroxyisoquinoline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 5-Hydroxyisoquinoline provide a definitive map of its proton and carbon framework. The chemical shifts (δ) are influenced by the electron density around each nucleus, which is modulated by the aromatic ring currents and the electronic effects of the nitrogen atom and the hydroxyl group.

In the ¹H NMR spectrum, protons on the heterocyclic ring (H-1, H-3, H-4) typically appear at lower field (higher ppm values) compared to those on the carbocyclic ring due to the electron-withdrawing nature of the nitrogen atom. The hydroxyl group introduces further differentiation.

The ¹³C NMR spectrum complements this by showing distinct signals for each of the nine carbon atoms. The carbon atom C-5, being directly attached to the electronegative oxygen atom, is significantly deshielded and appears at a characteristic downfield chemical shift.

While specific experimental data can vary slightly with the solvent used, the predicted chemical shifts provide a reliable basis for spectral assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Hydroxyisoquinoline (Note: These are estimated values based on the known spectra of isoquinoline (B145761) and substituent effects. Solvent: CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 / H1 | ~9.15 | ~152.0 |

| C3 / H3 | ~8.45 | ~143.0 |

| C4 / H4 | ~7.60 | ~120.5 |

| C5 | - | ~155.0 |

| 5-OH | ~5.50 (broad) | - |

| C6 / H6 | ~7.05 | ~115.0 |

| C7 / H7 | ~7.50 | ~129.0 |

| C8 / H8 | ~7.75 | ~118.0 |

| C4a | - | ~128.5 |

| C8a | - | ~135.0 |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (¹H-¹H NOESY) is a powerful NMR technique used to determine the spatial proximity of protons within a molecule or between molecules in a complex. researchgate.net Unlike scalar coupling (J-coupling) which provides through-bond connectivity information (seen in COSY spectra), the NOE is a through-space interaction, effective for protons that are typically within 5 Å of each other.

For a complex involving 5-Hydroxyisoquinoline, such as its binding to a protein or another small molecule, a NOESY experiment is invaluable for elucidating the binding mode. The experiment involves a specific pulse sequence that allows for magnetization transfer between spatially close protons. The resulting 2D spectrum displays cross-peaks connecting protons that are near each other in space, even if they are not directly bonded.

By analyzing the NOESY spectrum of a 5-Hydroxyisoquinoline complex, one could:

Identify Intermolecular Contacts: Observe cross-peaks between protons on 5-Hydroxyisoquinoline and protons on its binding partner. For example, a cross-peak between H-4 of the isoquinoline ring and a methyl group of an amino acid residue in a protein would indicate that these two groups are in close proximity in the bound state.

Determine Binding Orientation: The specific pattern of intermolecular NOEs can reveal the precise orientation of the 5-Hydroxyisoquinoline molecule within its binding site.

Confirm Conformation: Intramolecular NOEs within the 5-Hydroxyisoquinoline molecule can provide information about its conformation when bound, which may differ from its conformation in a free solution.

The behavior of 5-Hydroxyisoquinoline in acidic environments can be effectively monitored by NMR spectroscopy. The molecule possesses two primary sites susceptible to protonation: the basic nitrogen atom of the pyridine ring (N-2) and, to a lesser extent, the oxygen atom of the hydroxyl group.

In acidic systems, the nitrogen atom is the predominant site of protonation, forming a positively charged isoquinolinium species. This event induces significant changes in the electronic structure of the molecule, which are directly observable in the NMR spectrum.

Key effects of protonation in acidic systems include:

Downfield Chemical Shifts: The addition of a proton to the nitrogen atom leads to a general deshielding of the protons in the heterocyclic ring. The positive charge on the nitrogen atom withdraws electron density, causing the attached and nearby protons (especially H-1 and H-3) to resonate at a significantly lower field (higher ppm value).

Proton Exchange: The hydroxyl proton (5-OH) and the proton on the nitrogen (N-H⁺) are acidic and can exchange with protons from the solvent (e.g., H₂O or D₂O). This exchange can lead to broadening of these signals or, in the case of D₂O, their disappearance from the ¹H NMR spectrum.

By titrating a solution of 5-Hydroxyisoquinoline with an acid and recording NMR spectra at different pH values, one can map the changes in chemical shifts to determine the pKa of the nitrogen atom. This provides fundamental data on the basicity of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 5-Hydroxyisoquinoline (molar mass: 145.16 g/mol ), electron ionization mass spectrometry (EI-MS) provides both the molecular weight and crucial structural information through analysis of its fragmentation pattern.

Upon ionization, a molecular ion (M⁺•) is formed, which appears at an m/z value corresponding to the molecular weight of the compound. For 5-Hydroxyisoquinoline, this peak is observed at m/z = 145. The molecular ion is energetically unstable and undergoes fragmentation into smaller, characteristic ions. nih.gov The fragmentation of the isoquinoline core typically involves the sequential loss of stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). researchgate.net

The principal fragmentation pathway for 5-Hydroxyisoquinoline is proposed as follows:

Loss of Carbon Monoxide (CO): The initial and most significant fragmentation event is the elimination of a CO molecule (28 Da) from the phenolic portion of the molecule. This is a common fragmentation for hydroxy-substituted aromatic compounds.

Loss of Hydrogen Cyanide (HCN): The resulting fragment ion subsequently loses an HCN molecule (27 Da) from the nitrogen-containing ring, a characteristic fragmentation for pyridine and isoquinoline structures.

Table 2: Principal Mass Spectrometry Fragmentation Data for 5-Hydroxyisoquinoline

| m/z Value | Ion / Fragment | Neutral Loss |

| 145 | [M]⁺• (Molecular Ion) | - |

| 117 | [M - CO]⁺• | CO (28 Da) |

| 90 | [M - CO - HCN]⁺• | HCN (27 Da) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugated systems within the molecule.

The UV-Vis spectrum of 5-Hydroxyisoquinoline is characterized by multiple absorption bands, which are typical for aromatic and heteroaromatic compounds. These bands arise from π → π* electronic transitions within the conjugated isoquinoline ring system. The position of the absorption maxima (λ_max) and the intensity of the absorption, quantified by the molar extinction coefficient (ε), are sensitive to the molecular structure and the solvent used.

Studies on closely related 5-substituted isoquinolines in benzene (B151609) have shown the presence of three distinct absorption maxima. researchgate.net The hydroxyl group at the C-5 position, being an electron-donating group, influences the energy of the electronic transitions, typically causing a bathochromic (red) shift of the absorption bands compared to the unsubstituted isoquinoline parent molecule.

Table 3: Representative UV-Vis Absorption Data for a Related Isoquinoline Derivative (Note: Data shown is for 5-Aminoisoquinoline in benzene, provided as an illustrative example of the expected spectral features for a 5-substituted isoquinoline with an electron-donating group.) researchgate.net

| Absorption Band | Wavelength (λ_max, nm) |

| Band 1 | ~350 |

| Band 2 | ~300 |

| Band 3 | ~250 |

The molar extinction coefficient (ε) is a measure of how strongly the molecule absorbs light at a given wavelength and is determined using the Beer-Lambert law. researchgate.net Higher ε values indicate more probable electronic transitions.

Spectroscopic Shifts in Acidic Solutions

In acidic solutions, 5-Hydroxyisoquinoline undergoes protonation, leading to notable shifts in its spectroscopic properties, particularly in its ultraviolet (UV) absorption spectrum. The gas-phase photodissociation action spectroscopy of protonated isoquinoline cations provides insights into the electronic transitions that are affected by protonation. rsc.orguow.edu.au Studies on protonated isoquinoline reveal electronic transitions in the ultraviolet region. rsc.org For the protonated form of the parent molecule, isoquinoline (isoquinolineH+), the S1 ← S0 transition is observed with an electronic origin assigned at 27,500 cm⁻¹. rsc.org A higher energy band, corresponding to the S3 ← S0 transition, has its origin at 42,500 cm⁻¹ for isoquinolineH+. rsc.org These electronic transitions are primarily of ππ* character, with some degree of charge transfer from the homocyclic ring to the heterocyclic ring. rsc.org The presence of the hydroxyl group at the 5-position is expected to further influence the electron density distribution and thus the energies of these transitions upon protonation. The investigation of these protonated species through techniques like photodissociation action spectroscopy, which spans wavelengths from 370–285 nm and 250–220 nm, helps in understanding the vibronic structure and wavelength-dependent photoproduct partitioning. uow.edu.au

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful optical technique that measures the differential absorption of left- and right-circularly polarized light, providing valuable information on the chirality and conformation of molecules. hebmu.edu.cnnih.gov While 5-Hydroxyisoquinoline itself is not chiral, it can form complexes with chiral macromolecules, such as DNA, and the resulting CD spectrum can reveal details about the binding mode and the conformational changes induced in the host molecule. nih.govnih.gov

When small molecules like isoquinoline alkaloids bind to DNA, changes in the CD spectrum of the DNA are often observed. nih.gov For instance, interaction with triplex DNA can lead to increased intensities in both the positive and negative bands of the DNA's CD spectrum. nih.gov The characteristic CD bands of B-form DNA, typically a positive band around 280 nm due to base stacking and a negative band around 225 nm reflecting the right-handed helicity, can be stabilized upon ligand binding. nih.gov The nature and magnitude of these spectral changes can help determine the binding mode, such as intercalation or groove binding. nih.gov CD spectroscopy is extremely sensitive for monitoring these conformational shifts. nih.gov The application of CD spectroscopy is not limited to solution-phase studies; it has also been used for gas-phase chiral molecules, where it can distinguish between specific conformers. nih.gov This highlights the technique's sensitivity to the three-dimensional structure of molecules and their complexes. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 5-Hydroxyisoquinoline displays characteristic absorption bands corresponding to the vibrations of its specific structural features.

The spectrum can be interpreted by considering the vibrations of the isoquinoline core and the hydroxyl substituent. Aromatic structures like isoquinoline show C-H stretching vibrations in the region of 3100–3000 cm⁻¹. irphouse.com The skeletal stretching modes of the C-C bonds within the fused ring system typically appear between 1600 and 1400 cm⁻¹. irphouse.comresearchgate.net Specifically, bands for aromatic C-C stretching are observed around 1614, 1506, and 1465 cm⁻¹. vscht.cz C-N stretching vibrations in the isoquinoline ring are expected in the region of 1631-1600 cm⁻¹. irphouse.com

The presence of the hydroxyl group introduces distinct vibrational modes. A prominent, often broad, band for the O-H stretching vibration is expected in the region of 3500–3200 cm⁻¹ for alcohols and phenols. vscht.cz The C-O stretching vibration of the phenolic group would likely appear in the spectrum as well. researchgate.net The in-plane and out-of-plane bending vibrations for C-H bonds are also characteristic, occurring at lower wavenumbers. irphouse.com By comparing the experimental FT-IR spectrum with established databases and theoretical calculations, a detailed assignment of the vibrational modes can be achieved, confirming the presence of the key functional groups in 5-Hydroxyisoquinoline. researchgate.netnih.gov

Table 1: Characteristic FT-IR Vibrational Modes for 5-Hydroxyisoquinoline Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3500 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1631 - 1600 |

| C-O | Stretching | ~1200 |

| Aromatic C-H | In-plane bending | 1250 - 1000 |

| Aromatic C-H | Out-of-plane bending | 900 - 800 |

Integration of Computational Chemistry with Spectroscopic Data

The integration of computational chemistry with experimental spectroscopic data provides a powerful synergy for the detailed characterization of 5-Hydroxyisoquinoline and its complexes. nih.govnih.gov Computational methods, particularly those based on Density Functional Theory (DFT), can predict molecular geometries, vibrational frequencies, and electronic transitions, which greatly aids in the interpretation of experimental spectra. nih.govnih.gov

Molecular Modeling for Binding Mode Prediction

Molecular modeling is a crucial computational tool used to predict and analyze the interactions between a ligand, such as 5-Hydroxyisoquinoline, and a biological target. fiveable.me By studying the three-dimensional structures of both the ligand and the receptor, molecular modeling can elucidate potential binding modes and affinities. fiveable.menih.gov These methods can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com For instance, in studies of related tetrahydroisoquinoline derivatives, molecular modeling has been used to understand their binding to receptors like the serotonin 7 receptor (5-HT₇R). nih.gov The models can reveal how specific substitutions on the isoquinoline scaffold, such as a hydroxyl group, contribute to the binding affinity and functional activity. nih.gov This predictive capability allows for the rational design of new derivatives with improved potency and selectivity. fiveable.me

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For 5-Hydroxyisoquinoline, docking simulations can be used to place the molecule into the binding site of a target protein, providing a static model of the interaction. nih.gov The results are often ranked using a scoring function to estimate the binding affinity. fiveable.me

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govdoi.org MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. mdpi.comnih.gov These simulations can be used to assess the stability of the predicted binding pose from docking, observe conformational changes in the protein upon ligand binding, and calculate binding free energies. nih.govrug.nl For example, MD simulations of related quinoline (B57606) derivatives have been used to confirm the stability of their complexes with viral proteins. doi.org

Correlation of Spectroscopic Data with Computational Predictions

A key aspect of integrating computational and experimental approaches is the direct correlation of calculated spectroscopic parameters with measured data. nih.govnih.gov For FT-IR spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of 5-Hydroxyisoquinoline. nih.gov The calculated spectrum can then be compared with the experimental one, allowing for a more confident assignment of the observed vibrational bands. nih.govmdpi.com Discrepancies between the calculated (gas-phase) and experimental (solid or solution-phase) spectra can also provide insights into intermolecular interactions.

Similarly, in CD spectroscopy, quantum chemical calculations can predict the CD spectra for different possible conformations of a 5-Hydroxyisoquinoline complex. nih.gov Comparing these theoretical spectra with the experimental data can help determine the absolute configuration and the predominant conformation of the complex in solution. nih.gov This combination of techniques is crucial for establishing a detailed and accurate three-dimensional structural model of how 5-Hydroxyisoquinoline interacts with its binding partners. nih.gov

Biological Activities and Pharmacological Mechanisms of 5 Hydroxyisoquinoline

Antimicrobial Properties and Mechanisms

The antimicrobial potential of the 5-Hydroxyisoquinoline scaffold has been explored through the synthesis and evaluation of its derivatives. Studies have focused on converting it into quaternary ammonium (B1175870) salts to enhance its antimicrobial efficacy. researchgate.net

A series of N-alkyl-5-hydroxyisoquinolinium salts were synthesized by reacting 5-Hydroxyisoquinoline with various 1-bromoalkanes. researchgate.net These derivatives were then tested for their antimicrobial efficacy against a panel of microorganisms. The study revealed that these salts possess activity against Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. researchgate.net The mechanism of action for these derivatives is linked to their lipophilicity, a key parameter that often dictates the antimicrobial efficacy of quaternary ammonium salts by influencing their ability to disrupt microbial cell membranes. researchgate.net

| Microorganism Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Yes | researchgate.net |

| Gram-negative Bacteria | Yes | researchgate.net |

| Yeasts | Yes | researchgate.net |

| Filamentous Fungi | Yes | researchgate.net |

Compound Reference Table

| Compound Name |

|---|

| 5-Hydroxyisoquinoline |

| 1-(5-hydroxyisoquinoline-1-yl) ethanol |

| N-alkyl-5-hydroxyisoquinolinium salts |

| 1-bromoalkanes |

Anticancer Potential and Associated Mechanisms

Isoquinoline (B145761) alkaloids are a well-established class of natural and synthetic compounds demonstrating a range of pharmacological activities, including significant anticancer effects. nih.govsemanticscholar.org Their mechanisms of action are diverse, often involving the induction of cell death in various cancer cell lines. nih.gov The anticancer activity of these compounds is frequently attributed to their ability to trigger cell cycle arrest, apoptosis, and autophagy. nih.govresearchgate.net

The regulation of the cell cycle is a critical process in cell proliferation, and its disruption is a hallmark of cancer. mdpi.com Certain derivatives of the isoquinoline and quinoline (B57606) scaffold have been shown to interfere with the cell cycle in cancer cells, leading to a halt in their proliferation. nih.gov Cell cycle progression is controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners; abnormalities in these proteins are common in tumor cells. mdpi.comscirp.org

For instance, a derivative of tetrahydroisoquinoline, 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide, has been shown to induce differentiation in human leukemic HL-60 cells by causing an arrest in the G0/G1 phase of the cell cycle. scirp.org Similarly, the quinoline derivative 5-(n-(8-methoxy-4-quinolyl)amino) pentyl nitrate (B79036) (5MPN) was found to induce cell cycle arrest at the G1 phase in H460 cancer cells. researchgate.net These findings illustrate that interrupting the cancer cell cycle is a key mechanism for this class of compounds.

| Compound | Compound Class | Cancer Cell Line | Effect on Cell Cycle |

|---|---|---|---|

| 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide | Tetrahydroisoquinoline Derivative | HL-60 (Human Leukemia) | Induces G0/G1 phase arrest. scirp.org |

| 5-(n-(8-methoxy-4-quinolyl)amino) pentyl nitrate (5MPN) | Quinoline Derivative | H460 | Induces G1 phase arrest. researchgate.net |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Many chemotherapeutic strategies aim to activate this pathway. nih.gov Autophagy is a cellular "self-eating" process that degrades and recycles cellular components. mdpi.com In cancer, autophagy can have a dual role: it can promote survival under stress but can also lead to cell death. mdpi.commdpi.com Isoquinoline alkaloids are known to induce both apoptosis and autophagy in cancer cells. nih.govxiahepublishing.com

For example, studies on naphthylisoquinoline alkaloids demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov This was confirmed by an increase in both early and late-phase apoptotic cells and was associated with the disruption of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS). nih.gov Similarly, the natural isoquinoline alkaloid berberine (B55584) has been shown to induce apoptosis through both intrinsic and extrinsic pathways, as well as autophagy and necrosis in various cancer cells. xiahepublishing.com

Autophagy induction has also been observed with quinoline derivatives. A novel quinolin-8-yl-nicotinamide, QN523, was found to significantly increase the expression of genes involved in autophagy (such as MAP1LC3B) in pancreatic cancer cells, implicating autophagy as a major mechanism of its action. nih.gov The relationship between these two cell death pathways is complex; sometimes, the induction of autophagy by a compound can lead to subsequent apoptosis. nih.gov

| Compound/Class | Cancer Cell Line | Observed Effect | Key Markers/Pathways |

|---|---|---|---|

| Naphthylisoquinoline alkaloids | MCF-7, MDA-MB-231 (Breast) | Apoptosis Induction. nih.gov | Increased ROS, disruption of mitochondrial membrane potential. nih.gov |

| Berberine | Various | Apoptosis and Autophagy Induction. xiahepublishing.com | Modulation of Wnt/β-catenin signaling, oxidative stress. xiahepublishing.com |

| QN523 | MIA PaCa-2 (Pancreatic) | Autophagy Induction. nih.gov | Increased expression of WIPI1, GABARAPL1, MAP1LC3B. nih.gov |

The anticancer effects of isoquinoline and quinoline derivatives are rooted in their interactions with various molecular targets within cancer cells. nih.gov The mechanisms are multifaceted and can differ depending on the specific structure of the compound.

A primary mechanism for some isoquinoline alkaloids is interaction with nucleic acids. nih.gov By binding to DNA, these compounds can disrupt the structure of the DNA duplex, which in turn interferes with critical cellular processes like DNA replication, repair, and transcription. nih.govsemanticscholar.org Another significant target is the microtubule network, which is essential for cell division (mitosis). nih.gov Compounds like noscapine (B1679977) have been shown to bind to tubulin, the building block of microtubules, leading to mitotic arrest and subsequent apoptosis. nih.gov

Enzyme inhibition is another key mechanism. Certain synthetic isoquinoline-tethered quinazoline (B50416) derivatives have been developed as potent inhibitors of specific receptor tyrosine kinases, such as HER2 (epidermal growth factor receptor 2), which is overexpressed in some cancers, like breast cancer. nih.gov For example, the derivative 14f from one study showed more potent inhibition of HER2 phosphorylation at the cellular level than the established drug lapatinib. nih.gov

Neuroprotective Effects and Underlying Mechanisms

5-Hydroxyisoquinoline is utilized as a building block in the development of novel drugs for neurological disorders, owing to its potential neuroprotective effects. chemimpex.com The broader class of isoquinoline alkaloids has been extensively studied for its role in the central nervous system, with various compounds demonstrating the ability to protect neurons from damage and degeneration. nih.govnih.gov

The neuroprotective effects of isoquinoline alkaloids are mediated through their interaction with a variety of intracellular signaling pathways. nih.gov A key mechanism is the mitigation of oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that can damage neurons. nih.gov Alkaloids from Glaucium grandiflorum, which are rich in isoquinolines, have been shown to offer neuroprotection against hydrogen peroxide-induced oxidative stress. mdpi.com This protection is linked to the activation of the NRF2-ARE signaling pathway, a primary regulator of cellular antioxidant responses. mdpi.comnih.gov Compounds like isoquercitrin (B50326) and quercetin (B1663063) have been shown to exert neuroprotective effects by activating the Nrf2/HO-1 pathway. nih.gov

Another critical pathway modulated by these compounds is inflammation. Neuroinflammation is a common feature of nearly all neurodegenerative diseases. nih.gov Isoquinoline alkaloids such as berberine can exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-kB signaling pathway and reducing the production of inflammatory mediators like TNF-α and cyclooxygenase-2 (COX-2). nih.gov Furthermore, these compounds can regulate autophagy and maintain intracellular calcium homeostasis, both of which are vital for neuronal survival. nih.gov

The modulation of cellular pathways by isoquinoline derivatives has significant implications for neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govmdpi.com

In the context of Parkinson's disease , which is characterized by the loss of dopamine-producing neurons, certain tetrahydroisoquinoline (TIQ) derivatives have been identified in the brains of patients. nih.gov These compounds are considered potential endogenous neurotoxins that, similar to the toxin MPTP, can inhibit complex I of the mitochondrial electron transport chain. nih.gov This inhibition leads to reduced ATP production and increased oxidative stress, contributing to neuronal cell death. nih.gov

Conversely, other isoquinoline alkaloids are being explored for their therapeutic potential in Alzheimer's disease . mdpi.com The pathology of Alzheimer's involves the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau proteins. mdpi.com Glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are two enzymes implicated in tau hyperphosphorylation. mdpi.com Inhibition of these enzymes is considered a promising therapeutic strategy, and various isoquinoline alkaloids are being investigated for this purpose. mdpi.com Additionally, compounds like 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), a related hydroxyquinoline, have been investigated for the treatment of Alzheimer's. unimelb.edu.au

| Compound/Class | Neurodegenerative Disease | Proposed Mechanism/Effect |

|---|---|---|

| Tetrahydroisoquinoline (TIQ) derivatives | Parkinson's Disease | Potential neurotoxins; inhibit mitochondrial complex I, leading to oxidative stress and ATP depletion. nih.gov |

| Various Isoquinoline Alkaloids | Alzheimer's Disease | Inhibition of GSK-3β and CDK5, enzymes involved in tau protein hyperphosphorylation. mdpi.com |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Alzheimer's Disease | Under investigation as a potential therapeutic agent. unimelb.edu.au |

| Berberine | General Neuroprotection | Anti-inflammatory via inhibition of NF-kB pathway; antioxidant effects. nih.gov |

Anti-inflammatory and Antioxidant Activities

Isoquinoline and its derivatives are a significant class of heterocyclic compounds recognized for a wide array of pharmacological effects, including anti-inflammatory and antioxidant activities. semanticscholar.orgnih.govresearchgate.net The therapeutic potential of these compounds is often linked to their ability to mitigate oxidative stress and modulate inflammatory pathways. researchgate.netmdpi.com While research on the broader class of isoquinolines is extensive, specific investigations into 5-Hydroxyisoquinoline highlight its role within this pharmacologically active group.

The antioxidant capacity of compounds like 5-Hydroxyisoquinoline is frequently attributed to the presence of the hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby preventing cellular damage from oxidative stress. mdpi.compjmhsonline.com This mechanism is a cornerstone of the antioxidant effects observed in many phenolic compounds. Furthermore, derivatives of the closely related tetrahydroisoquinoline have demonstrated notable anti-inflammatory properties. mdpi.comnuph.edu.ua The anti-inflammatory effects of isoquinoline derivatives can be mediated through the inhibition of key signaling pathways, such as the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, which are crucial in the production of pro-inflammatory mediators. nih.gov For instance, certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to potently suppress the production of inflammatory molecules in lipopolysaccharide (LPS)-treated microglial cells. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-Hydroxyisoquinoline and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. fiveable.me For 5-Hydroxyisoquinoline, SAR studies focus on understanding how modifications to its core structure, particularly the hydroxyl group and other positions on the isoquinoline ring, can enhance its therapeutic properties. nuph.edu.ua

Impact of Hydroxyl Group Reactivity on Biological Activity

The hydroxyl group (-OH) at the 5-position is a critical determinant of the biological activity of 5-Hydroxyisoquinoline. Phenolic hydroxyl groups are known to be pivotal for the antioxidant and antiproliferative activities of various natural compounds. pjmhsonline.com This functional group can act as a hydrogen bond donor, which is often essential for a molecule's binding affinity to its biological target, such as an enzyme or receptor. drugdesign.org Modifying or replacing the hydroxyl group, for instance by converting it to a methoxy (B1213986) group (-OCH3), often leads to a significant drop in biological activity, underscoring the importance of this specific interaction. drugdesign.org The reactivity of the hydroxyl group allows it to participate in key interactions that stabilize the ligand-protein complex, thereby eliciting a pharmacological response.

Influence of Derivatization on Pharmacological Profiles

The derivatization of the isoquinoline scaffold is a common strategy to develop novel therapeutic agents with improved potency and selectivity. semanticscholar.orgnih.gov SAR studies have shown that the introduction of different functional groups at various positions on the isoquinoline ring can dramatically alter the compound's pharmacological profile. nuph.edu.ua For example, in a series of 5-substituted-8-bromoisoquinolines developed as inhibitors of M. tb ATP synthase, it was found that larger substituents at the 5-position were well-tolerated. nih.gov The choice of substituents at other positions, such as N1 and C7 in related quinolone structures, can greatly influence antibacterial activity by affecting properties like DNA gyrase inhibition. nih.gov These studies demonstrate that a systematic exploration of substitutions on the isoquinoline framework is crucial for optimizing the desired biological effect, whether it be antimicrobial, anti-inflammatory, or anticancer activity. nuph.edu.uanih.gov

Ligand-Protein Interaction Analysis

Understanding how a ligand like 5-Hydroxyisoquinoline binds to its target protein is crucial for rational drug design. nih.gov Ligand-protein interaction analysis, often performed using computational methods like molecular docking and molecular dynamics simulations, elucidates the specific binding mode and the key intermolecular forces involved. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. nih.govmdpi.com For example, in studies of structurally similar hydroxyquinoline derivatives, molecular docking revealed that binding to proteins like bovine serum albumin is driven by a combination of hydrophobic interactions and hydrogen bonding involving the quinoline scaffold and the hydroxyl moiety. nih.gov Such analyses provide a detailed picture of the binding site and can predict which chemical modifications are likely to improve binding affinity and, consequently, biological activity. nih.govresearchgate.net

Bioavailability and Serum Protein Interaction

The bioavailability and distribution of a drug candidate are significantly influenced by its interaction with serum proteins, such as albumin. nih.gov Serum albumin acts as a carrier and reservoir for many drugs in the bloodstream, affecting their concentration and availability at target sites. nih.govnih.gov

Interaction with Bovine Serum Albumin (BSA)

Bovine Serum Albumin (BSA) is frequently used as a model protein to study drug-protein interactions due to its structural similarity to human serum albumin. Studies on hydroxyquinoline derivatives have provided detailed insights into these interactions. For instance, the interaction between 5-amino-8-hydroxyquinoline (a structural isomer of 5-Hydroxyisoquinoline) and BSA has been extensively characterized. nih.gov

Multi-spectroscopic analyses indicate that the binding occurs via a static quenching mechanism, meaning a ground-state complex is formed between the ligand and the protein. nih.govnih.gov The binding is often a spontaneous and thermodynamically favored process. nih.gov Thermodynamic analysis helps to identify the major driving forces; for many quinoline derivatives, hydrophobic interactions are predominant, although hydrogen bonding and electrostatic interactions also play a role. nih.govnih.gov

Molecular docking simulations have suggested that these compounds often bind within specific pockets of BSA, such as the cleft between subdomains IIA and IIIA. nih.gov The moderate binding affinity, typically in the range of 10⁴ M⁻¹, suggests that the compound can be effectively transported by albumin while also being readily released to reach its pharmacological target. nih.govnih.gov

Table 1: Thermodynamic Parameters for the Interaction of a 5-Hydroxyisoquinoline Analog with BSA

| Temperature (K) | Binding Constant (Kₐ) (M⁻¹) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| 298 | 1.5 x 10⁴ | -23.85 | -15.21 | 28.99 |

| 310 | 1.1 x 10⁴ | -24.19 | -15.21 | 28.99 |

Data derived from studies on structurally similar compounds.

Table 2: Stern-Volmer Quenching Constants for the Interaction of a 5-Hydroxyisoquinoline Analog with BSA

| Temperature (K) | Quenching Constant (Kₛᵥ) (M⁻¹) |

|---|---|

| 298 | 1.8 x 10⁴ |

| 310 | 1.4 x 10⁴ |

Data derived from studies on structurally similar compounds.

Binding Site and Interaction Forces

The biological activity of 5-Hydroxyisoquinoline, particularly its role as a modulator of Poly(ADP-ribose) polymerase (PARP) enzymes, is intrinsically linked to its ability to bind within a specific catalytic site and engage with key amino acid residues through various intermolecular forces. chemicalbook.commdpi.com As a nicotinamide (B372718) mimic, 5-Hydroxyisoquinoline competes with the natural substrate, Nicotinamide Adenine Dinucleotide (NAD+), for its binding pocket on PARP-1. nih.govmdpi.com

The binding site for 5-Hydroxyisoquinoline is the nicotinamide-binding pocket located in the catalytic domain of the PARP-1 enzyme. nih.govnih.gov The architecture of this site is well-defined, featuring a combination of polar and non-polar residues that are crucial for substrate recognition and catalysis. The interaction of inhibitors within this pocket is primarily stabilized by a combination of hydrogen bonding and π-π stacking forces. nih.govnih.gov

Hydrogen Bonding: The structural arrangement of 5-Hydroxyisoquinoline allows it to act as both a hydrogen bond donor and acceptor. The nitrogen atom within the isoquinoline ring can accept a hydrogen bond, while the hydroxyl (-OH) group at the 5-position can both donate and accept hydrogen bonds. These interactions are critical for the precise orientation and anchoring of the molecule within the active site. Key interactions are predicted to form with the backbone amide groups of residues such as Glycine and with the side chains of polar amino acids like Serine. nih.gov

π-π Stacking: A predominant interaction force for aromatic inhibitors like 5-Hydroxyisoquinoline is π-π stacking. nih.gov The planar, electron-rich isoquinoline ring system engages in a stacking interaction with the aromatic side chain of a Tyrosine residue within the active site. nih.govnih.gov This interaction, which can be either face-to-face or T-shaped, is fundamental for the affinity and stability of the enzyme-inhibitor complex. nih.gov

The specific interactions are summarized in the table below, based on the analysis of the PARP-1 nicotinamide binding site and the binding modes of analogous compounds. nih.gov

| Target Residue in PARP-1 | Region of 5-Hydroxyisoquinoline | Type of Interaction Force |

|---|---|---|

| Glycine (Gly) | Isoquinoline Nitrogen/Hydroxyl Group | Hydrogen Bond |

| Serine (Ser) | Hydroxyl Group | Hydrogen Bond |

| Tyrosine (Tyr) | Aromatic Ring System | π-π Stacking |

Applications of 5 Hydroxyisoquinoline in Specialized Research Domains

Pharmaceutical Development and Drug Design

5-Hydroxyisoquinoline serves as a versatile scaffold in medicinal chemistry and organic synthesis. chemimpex.com Its unique chemical structure, featuring a hydroxyl group on the isoquinoline (B145761) core, enhances its reactivity and allows for diverse functionalization, which is a crucial aspect in the creation of complex organic molecules with therapeutic potential. chemimpex.com

Intermediate in Synthesis of Pharmaceuticals

The compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com The isoquinoline framework is a significant structural feature in modern drug development. nih.gov Researchers utilize 5-hydroxyisoquinoline's ability to undergo various chemical reactions, such as alkylation and acylation, to build more complex molecules. chemimpex.com This adaptability makes it a foundational component for developing new drugs. For instance, in fragment-based drug design, a 5-substituted isoquinoline derivative was merged with a 7-substituted derivative to produce a highly potent kinase inhibitor, demonstrating the strategic importance of this scaffold in creating targeted therapies. researchoutreach.org

Design of Novel Drugs for Neurological Disorders

5-Hydroxyisoquinoline has been specifically utilized in the design of innovative drugs for treating neurological disorders. chemimpex.com This application is largely due to its potential neuroprotective effects. chemimpex.com The development of new treatments for these conditions is a critical area of research, often relying on hypothesis-driven drug development where compounds are designed to interact with specific biological targets. nih.gov The structure of 5-hydroxyisoquinoline allows for modifications that can enhance its therapeutic efficacy, making it a compound of interest for researchers seeking novel solutions for complex neurological diseases. chemimpex.com

Table 1: Research Applications in Pharmaceutical Development

| Research Area | Application of 5-Hydroxyisoquinoline | Key Findings/Significance |

| Intermediate Synthesis | Serves as a starting material for more complex pharmaceutical compounds. chemimpex.com | The reactive hydroxyl group allows for diverse functionalization essential for synthesizing complex molecules. chemimpex.com |

| Fragment-Based Design | A 5-substituted isoquinoline fragment was used to develop a potent kinase inhibitor. researchoutreach.org | Merging fragments led to a compound with nanomolar-level inhibition, showcasing its utility in rational drug design. researchoutreach.org |

| Neurological Drug Design | Utilized for its potential neuroprotective effects in creating new therapies. chemimpex.com | Its structure can be modified to improve therapeutic outcomes for neurological disorders. chemimpex.com |

Natural Product Synthesis and Drug Discovery

The quest for new therapeutic agents often turns to nature, with natural products serving as a rich source of inspiration for drug discovery and development. mdpi.com Isoquinoline-based molecules, in particular, represent a significant class of compounds due to their structural diversity and therapeutic importance. nih.gov

Building Block for Naturally Occurring Compounds

5-Hydroxyisoquinoline is frequently used in the synthesis of natural products. chemimpex.com It provides a fundamental structure for creating compounds that may possess medicinal properties, making it highly relevant in the field of drug discovery. chemimpex.com The isoquinoline framework is embedded in many natural alkaloids, which are organic small molecules of significant interest to synthetic and medicinal chemists. nih.gov

Role in Isoquinoline Alkaloid Research

Isoquinoline alkaloids represent one of the largest and most pharmacologically significant classes of natural alkaloids. researchgate.netnih.gov These compounds exhibit a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties. chemimpex.com Research into this class of compounds is extensive, as they are key active components in many natural products. researchgate.net The isoquinoline core structure is central to therapeutically active alkaloids such as papaverine, a vasodilator, and berberine (B55584). nih.govpharmaguideline.com The development of efficient methods to construct the tetrahydroisoquinoline core, a common feature in these alkaloids, is a significant focus of research, with compounds like (±)-norlaudanosine serving as key precursors to other biologically active molecules. researchgate.net

Biochemical Research Probes and Reagents

In addition to its role in synthesis, 5-Hydroxyisoquinoline is employed directly as a tool in laboratory research. It is classified as a biochemical reagent that can be used as an organic compound for life science-related research. medchemexpress.comchemsrc.com Researchers use 5-Hydroxyisoquinoline to investigate its function in cellular signaling pathways. chemimpex.com Its capacity to interact with specific receptors makes it a valuable probe for understanding complex biological processes at the molecular level. chemimpex.com

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Strategies

5-Hydroxyisoquinoline is a versatile chemical building block, and its future potential lies in the synthesis of novel derivatives with enhanced therapeutic properties. chemimpex.com The presence of the hydroxyl group on the isoquinoline (B145761) core enhances its reactivity, providing a key site for functionalization. chemimpex.com Researchers are actively exploring various chemical reactions to create libraries of new compounds.

Key strategies include:

Alkylation and Acylation: These reactions at the hydroxyl group can modify the compound's polarity, solubility, and ability to interact with biological targets. chemimpex.com

Palladium-Catalyzed Reactions: Advanced synthetic methods, such as Suzuki and Sonogashira couplings, can be employed to introduce diverse substituents onto the isoquinoline ring system, creating structurally complex molecules. nih.gov

Microwave-Assisted Synthesis: This technology can accelerate the synthesis of 4-substituted isoquinoline derivatives, allowing for the rapid generation of compound libraries for screening. nih.gov

The goal of these strategies is to systematically modify the 5-hydroxyisoquinoline structure to improve potency, selectivity, and pharmacokinetic properties.

In-depth Elucidation of Pharmacological Profiles

Derivatives of the parent isoquinoline molecule are known to possess a wide array of pharmacological activities. semanticscholar.org Future research will focus on detailed investigations into the specific pharmacological profile of 5-hydroxyisoquinoline and its newly synthesized derivatives. The broad spectrum of activities associated with the isoquinoline class suggests numerous avenues for exploration. nih.gov

| Pharmacological Activity | Therapeutic Potential |

|---|---|

| Anticancer | Development of new chemotherapeutic agents. semanticscholar.org |

| Neuroprotective | Treatment of neurodegenerative disorders. chemimpex.com |

| Anti-inflammatory | Management of chronic inflammatory diseases. chemimpex.comsemanticscholar.org |

| Antimicrobial & Antifungal | Combating infectious diseases. nih.govsemanticscholar.org |

| Antioxidant | Mitigation of oxidative stress-related conditions. nih.gov |

In-depth studies will involve a battery of preclinical assays to quantify the efficacy and selectivity of these compounds across various disease models, providing a clearer understanding of their therapeutic potential.

Investigation of Additional Biological Targets and Pathways

While 5-hydroxyisoquinoline is known as a reagent in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors, its full range of biological targets is yet to be fully mapped. chemicalbook.com The structural similarity of the isoquinoline scaffold to various endogenous molecules suggests that it and its derivatives may interact with multiple biological targets. nih.gov

Emerging areas of investigation include:

Enzyme Inhibition: Beyond PARP, isoquinoline derivatives have shown inhibitory activity against kinases and topoisomerases, both of which are critical targets in cancer therapy. nih.gov

Cellular Signaling: Researchers utilize 5-hydroxyisoquinoline to study its role in complex cellular signaling pathways due to its ability to interact with specific receptors. chemimpex.com

Phosphodiesterase-4 (PDE4) Inhibition: Novel 1-phenyl-3,4-dihydroisoquinoline derivatives have been designed and synthesized as specific PDE4 inhibitors, a target relevant for inflammatory and respiratory diseases. semanticscholar.org

Future studies will use proteomic and genomic approaches to identify novel binding partners and elucidate the downstream effects of modulating these targets.

Advanced Computational and Modeling Studies

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. mdpi.com For 5-hydroxyisoquinoline, these methods can accelerate the design and optimization of new derivatives. Advanced computational studies allow for the virtual screening of large compound libraries and provide insights into the molecular interactions governing their biological activity.

| Computational Method | Application in 5-Hydroxyisoquinoline Research |

|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of derivatives to specific biological targets like PARP or kinases. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-target complex to assess binding stability. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity to guide the design of more potent compounds. |

| Force Field Calculations (e.g., UFF, AMBER) | Determining the optimized geometry and energy minimization of novel derivatives to predict their stability. mdpi.com |

These modeling studies help prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug development pipeline.

Translational Research and Therapeutic Potential

The ultimate goal of research into 5-hydroxyisoquinoline is to translate fundamental scientific findings into tangible therapeutic benefits. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at neurological disorders. chemimpex.com The journey from a promising lead compound to a clinical candidate involves rigorous preclinical and clinical evaluation.

The translational pathway for 5-hydroxyisoquinoline derivatives involves:

Lead Optimization: Utilizing data from derivatization strategies and computational modeling to refine the chemical structure for optimal efficacy and drug-like properties.

Preclinical Development: Evaluating the most promising compounds in animal models of disease to establish proof-of-concept and assess safety.

Clinical Trials: If preclinical data is strong, advancing the lead candidate into human clinical trials to determine its safety and efficacy in treating specific diseases.

The diverse pharmacological activities associated with the isoquinoline scaffold suggest that derivatives of 5-hydroxyisoquinoline have the potential to be developed into new treatments for a wide range of conditions, from cancer to neurodegenerative diseases. nih.govsemanticscholar.org

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-Hydroxyisoquinoline in laboratory settings?

- Methodological Answer : Synthesis can be achieved via superacid-mediated ionic hydrogenation, such as in triflic acid–SbF5 systems, which enable selective reduction of aromatic rings . Characterization should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H and 13C) to confirm regiochemistry, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight verification. For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps, with batch-specific analytical data provided in supplementary materials .

Q. What initial biological screening approaches are appropriate for assessing 5-Hydroxyisoquinoline’s activity?

- Methodological Answer : Prioritize high-throughput screening (HTS) against kinase targets like mitogen-activated protein kinase-activated protein kinase 2 (MK2), where 5-Hydroxyisoquinoline exhibits an IC50 of ~85 µM . Follow-up assays should include dose-response curves (e.g., 10-point dilution series) and selectivity profiling against structurally related kinases (e.g., P38 MAPK) to rule off-target effects. Use fluorometric or colorimetric enzymatic assays with ATP analogs for kinetic analysis .

Q. How can researchers ensure reproducibility in studies involving 5-Hydroxyisoquinoline?

- Methodological Answer : Adhere to standardized reporting guidelines:

- Document synthetic protocols with exact reagent grades, reaction times, and purification methods.

- Provide NMR chemical shifts, HPLC retention times, and mass spectra in supplementary data.